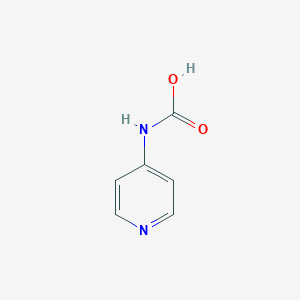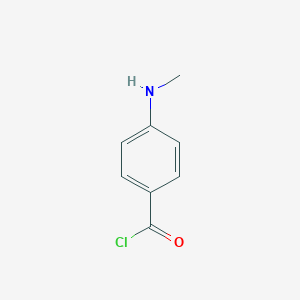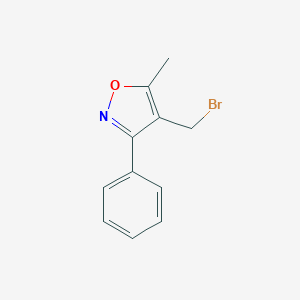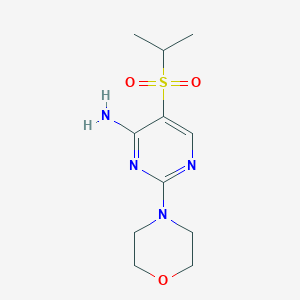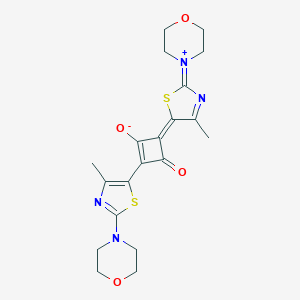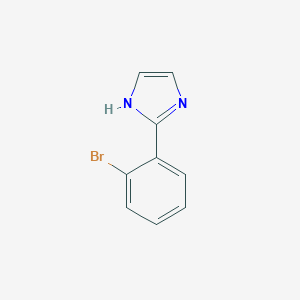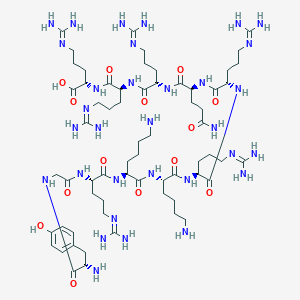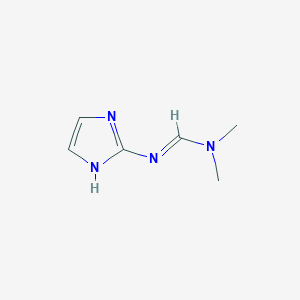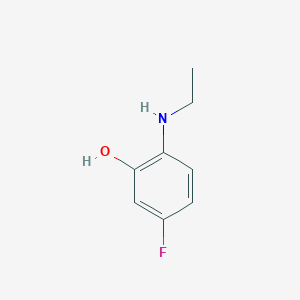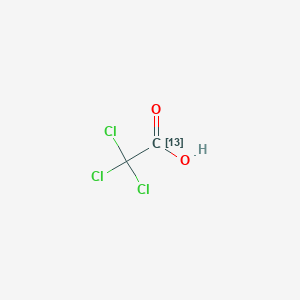
Tetrahydropyridazine-1,2-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydropyridazine-1,2-dicarbaldehyde (TPDC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TPDC is a cyclic molecule that contains two aldehyde groups, making it a versatile building block for the synthesis of other compounds.
作用机制
The mechanism of action of Tetrahydropyridazine-1,2-dicarbaldehyde is not well understood. However, it is believed that Tetrahydropyridazine-1,2-dicarbaldehyde interacts with biological molecules, such as proteins and nucleic acids, through its aldehyde groups. This interaction may lead to changes in the conformation or activity of these molecules.
生化和生理效应
Tetrahydropyridazine-1,2-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. In one study, Tetrahydropyridazine-1,2-dicarbaldehyde was found to inhibit the activity of a protein called MMP-9, which is involved in the breakdown of extracellular matrix proteins. This inhibition may have potential therapeutic applications in the treatment of diseases such as cancer and arthritis.
实验室实验的优点和局限性
One advantage of Tetrahydropyridazine-1,2-dicarbaldehyde is its versatility as a building block for the synthesis of other compounds. Tetrahydropyridazine-1,2-dicarbaldehyde can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of compounds. However, one limitation of Tetrahydropyridazine-1,2-dicarbaldehyde is its low yield in the synthesis reaction. This can make it difficult and expensive to produce large quantities of Tetrahydropyridazine-1,2-dicarbaldehyde.
未来方向
There are several future directions for research on Tetrahydropyridazine-1,2-dicarbaldehyde. One direction is the development of new fluorescent probes based on Tetrahydropyridazine-1,2-dicarbaldehyde. These probes could be used to detect a wider range of biological molecules and could have potential applications in disease diagnosis and drug discovery. Another direction is the investigation of the mechanism of action of Tetrahydropyridazine-1,2-dicarbaldehyde. Understanding how Tetrahydropyridazine-1,2-dicarbaldehyde interacts with biological molecules could lead to the development of new therapeutic agents. Finally, the synthesis of Tetrahydropyridazine-1,2-dicarbaldehyde derivatives with improved yields and properties could lead to the development of new compounds with a wide range of applications.
合成方法
Tetrahydropyridazine-1,2-dicarbaldehyde can be synthesized by the reaction of pyridine-2,6-dicarboxylic acid with sodium borohydride and formaldehyde. This reaction produces Tetrahydropyridazine-1,2-dicarbaldehyde as a white solid, which can be purified by recrystallization. The yield of this reaction is typically around 50-60%.
科学研究应用
Tetrahydropyridazine-1,2-dicarbaldehyde has been used in a variety of scientific research applications. One of the most notable applications is in the synthesis of fluorescent probes. Tetrahydropyridazine-1,2-dicarbaldehyde can be used as a building block for the synthesis of fluorescent probes that can be used to detect various biological molecules, such as proteins and nucleic acids. Tetrahydropyridazine-1,2-dicarbaldehyde-based fluorescent probes have been used in a variety of applications, including cellular imaging and drug discovery.
属性
CAS 编号 |
189807-28-1 |
|---|---|
产品名称 |
Tetrahydropyridazine-1,2-dicarbaldehyde |
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC 名称 |
diazinane-1,2-dicarbaldehyde |
InChI |
InChI=1S/C6H10N2O2/c9-5-7-3-1-2-4-8(7)6-10/h5-6H,1-4H2 |
InChI 键 |
BKWBJAMZEUGAIC-UHFFFAOYSA-N |
SMILES |
C1CCN(N(C1)C=O)C=O |
规范 SMILES |
C1CCN(N(C1)C=O)C=O |
同义词 |
1,2-Pyridazinedicarboxaldehyde, tetrahydro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



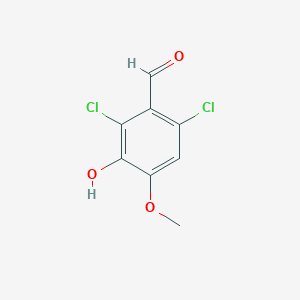
![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxycarbonyl)-2-propylphenoxy)acetic acid](/img/structure/B64194.png)
